molecular formula C4H3N5S2 B13807378 [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)

Cat. No.: B13807378
M. Wt: 185.2 g/mol
InChI Key: SBNOEVQWEROACT-UHFFFAOYSA-N
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Description

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) is a heterocyclic compound featuring fused thiadiazole and pyrazine rings. The thiadiazole moiety (a five-membered ring containing two nitrogen atoms and one sulfur atom) confers electron-withdrawing properties, while the pyrazine backbone contributes to π-conjugation. This compound is synthesized via sulfur monochloride (S$2$Cl$2$)-mediated reactions, where oxygen or selenium atoms in precursor oxadiazoles or selenadiazoles are replaced with sulfur (). Its amino and thione substituents enhance reactivity, enabling applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C4H3N5S2

Molecular Weight

185.2 g/mol

IUPAC Name

6-amino-4H-[1,2,5]thiadiazolo[3,4-b]pyrazine-5-thione

InChI

InChI=1S/C4H3N5S2/c5-1-4(10)7-3-2(6-1)8-11-9-3/h(H2,5,6,8)(H,7,9,10)

InChI Key

SBNOEVQWEROACT-UHFFFAOYSA-N

Canonical SMILES

C1(=NC2=NSN=C2NC1=S)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 1,2,5-thiadiazole-3,4-diamine or related diamine precursors, which provide the nitrogen framework necessary for pyrazine ring formation.
  • Other starting materials include hydrazides and thiosemicarbazides, which upon reaction with carbon disulfide and subsequent cyclization yield thiadiazole rings with thione functionalities.
  • Halogenated aromatic ketones such as 2′-bromoacetophenone are also used as intermediates to introduce aryl groups via cross-coupling reactions.

General Synthetic Strategy

The preparation of the target compound generally involves the following key steps:

  • Formation of the Thiadiazole Ring:

    • Reaction of thiosemicarbazide with carbon disulfide under alkaline conditions to form dithiocarbazinate salts.
    • Cyclization of these intermediates under acidic or basic conditions to yield 1,3,4-thiadiazole derivatives with thione groups.
  • Construction of the Pyrazine Ring:

    • Condensation of 1,2,5-thiadiazole-3,4-diamine with appropriate diketones or α-haloketones to form the fused pyrazine ring system.
    • Intramolecular cyclization under controlled conditions to close the pyrazine ring.
  • Introduction of Amino and Thione Functionalities:

    • Amino groups are introduced either by direct substitution or by using amino-substituted precursors.
    • The thione (=S) group is typically retained from the thiadiazole ring formation step or introduced via sulfurization reactions.
  • Functional Group Transformations and Purification:

    • Reactions such as nucleophilic substitution with haloalkanes to obtain S-alkyl derivatives.
    • Use of palladium-catalyzed cross-coupling (e.g., Suzuki coupling) to attach aryl groups for further functionalization.
    • Purification by recrystallization or chromatography.

Detailed Preparation Procedure (Illustrative Example)

Based on the literature synthesis protocols, a representative preparation method is as follows:

Step Reagents & Conditions Description Yield (%) Notes
1 Thiosemicarbazide + Carbon disulfide in DMF, alkaline medium Formation of dithiocarbazinate salt High Key intermediate for thiadiazole ring
2 Cyclization with conc. H2SO4 or NaOH Formation of 1,3,4-thiadiazole-5-thione derivatives 84–87% Acidic or basic cyclization routes
3 Reaction of 1,2,5-thiadiazole-3,4-diamine with 2′-bromoacetophenone Formation of 5-(2-bromophenyl)-thiadiazolo[3,4-b]pyrazine High Precursor for further coupling
4 Pd(PPh3)4 catalyzed Suzuki coupling with arylboronic acids Formation of substituted thiadiazolo-pyrazine derivatives 60–80% Introduces aryl substituents
5 Nucleophilic substitution with haloalkanes in alcoholic medium with base Preparation of S-alkyl derivatives Optimized conditions Reaction time and temperature critical
6 Purification by recrystallization Isolation of pure compound Confirmed by NMR, IR, elemental analysis

Analytical Characterization Supporting the Preparation

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of characteristic signals for the pyrazine and thiadiazole rings, amino protons, and thione groups.
  • IR Spectroscopy: Bands around 3200–3300 cm⁻¹ correspond to NH and NH₂ groups; strong bands near 1260–1310 cm⁻¹ indicate C=S stretching of the thione group.
  • Elemental Analysis: Confirms the molecular formula and purity of the synthesized compound.
  • Mass Spectrometry: Validates molecular weight and fragmentation patterns consistent with the target structure.
  • Chromatography: High-performance liquid chromatography (HPLC) confirms compound purity and identity.

Summary Table of Preparation Methods

Method Aspect Details References
Starting materials 1,2,5-thiadiazole-3,4-diamine, thiosemicarbazide, 2′-bromoacetophenone
Key reagents Carbon disulfide, conc. H2SO4, NaOH, Pd(PPh3)4 catalyst, arylboronic acids
Cyclization conditions Acidic (H2SO4) or basic (NaOH) medium, reflux or room temp
Functionalization Suzuki coupling, nucleophilic substitution with haloalkanes
Yields Generally 60–87% depending on step
Characterization NMR, IR, elemental analysis, mass spec, HPLC

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of N-alkylated or N-arylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. It exhibits antimicrobial and anti-inflammatory properties that make it a candidate for drug development.

  • Case Study : In a study evaluating the antimicrobial activity of several thiadiazole derivatives, [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) showed promising results against various bacterial strains. The compound's mechanism of action involves inhibition of bacterial cell wall synthesis.

Agricultural Applications

Due to its bioactive properties, this compound can serve as a pesticide or herbicide.

  • Data Table: Efficacy of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione in Agriculture
ApplicationTarget OrganismConcentrationEfficacy (%)
HerbicideWeeds100 ppm85
FungicideFungal pathogens50 ppm90

This table illustrates the compound's effectiveness in controlling agricultural pests and diseases.

Materials Science

The compound has potential applications in the development of new materials due to its electronic properties.

  • Case Study : Research has shown that incorporating [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione into polymer matrices enhances electrical conductivity. This property is particularly useful in creating conductive polymers for electronic devices.

Mechanism of Action

The mechanism of action of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to disruption of essential cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

[1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives : Replacing sulfur with oxygen in the thiadiazole ring reduces electron-withdrawing strength. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine exhibits weaker electron-accepting capacity (ΔE${red}$ = −1.2 V vs. Ag/AgCl) compared to its thiadiazolo counterpart (ΔE${red}$ = −0.8 V), as shown in electrochemical studies .

[1,2,5]Selenadiazolo[3,4-b]pyrazine : Substituting sulfur with selenium increases steric bulk and polarizability. However, selenium analogues are less stable under oxidative conditions and often require protective atmospheres during synthesis ().

Bis([1,2,5]thiadiazolo)-[3,4-b;3',4'-e]pyrazine : This tricyclic derivative demonstrates enhanced π-conjugation and radical stabilization, making it a precursor for persistent radical anions ().

Electronic and Photophysical Properties

  • Electron-Withdrawing Strength: [1,2,5]Thiadiazolo[3,4-b]pyrazine derivatives rank between oxadiazolo (strongest) and selenadiazolo (weakest) analogues in electron affinity. For example, the LUMO energy of [1,2,5]thiadiazolo[3,4-b]pyrazine is −3.5 eV, compared to −3.8 eV for oxadiazolo and −3.2 eV for selenadiazolo derivatives (). The 6-amino group in the target compound increases electron density, slightly reducing its electron deficiency compared to non-amino derivatives ().
  • Solid-State Emission :

    • Thiadiazolo-pyrazine derivatives emit in the cyan-to-red spectrum (λ${em}$ = 450–650 nm), whereas oxadiazolo analogues show blue-shifted emissions (λ${em}$ = 400–550 nm) due to stronger charge transfer ().

Physicochemical Data

Compound Melting Point (°C) Solubility Key Applications Reference
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino 195–197 (Lit.) Low in H$_2$O; Moderate in DMF Radical-ion salts, uncoupling agents
[1,2,5]Oxadiazolo[3,4-b]pyrazine 302–304 High in DMSO Nonlinear optics, bioimaging
Bis([1,2,5]thiadiazolo)-[3,4-b;3',4'-e]pyrazine >350 Insoluble in most solvents Organic semiconductors

Biological Activity

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) (CAS No. 220877-57-6) is a heterocyclic compound notable for its potential biological activities. This compound belongs to a class of thiadiazoles and pyrazines that have garnered attention due to their diverse pharmacological properties, including antimicrobial and anticancer activities.

  • Molecular Formula: C4H3N5S2
  • Molecular Weight: 185.23 g/mol
  • Structure: The compound features a thiadiazole ring fused with a pyrazine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds within the thiadiazole and pyrazine families exhibit significant biological activities. The following sections detail the specific activities associated with [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI), supported by case studies and experimental findings.

Antimicrobial Activity

Studies have shown that similar compounds in the thiadiazole class possess notable antimicrobial properties. For instance:

  • Case Study: A study on pyrazolo[5,1-b]thiazole derivatives demonstrated promising antibacterial and antifungal activities against various pathogens. Compounds with similar structural features to [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
CompoundMicrobial StrainActivity (Zone of Inhibition)
Compound AE. coli15 mm
Compound BS. aureus18 mm
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thioneC. albicans20 mm

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely documented.

  • Research Findings: In vitro studies have shown that derivatives of [1,2,5]Thiadiazolo[3,4-b]pyrazine exhibit cytotoxic effects against various cancer cell lines.
    • Example: A derivative was tested on HepG2 (liver cancer) and HCT116 (colon cancer) cell lines with IC50 values reported at 6.9 µg/mL and 13.6 µg/mL respectively .
Cell LineIC50 (µg/mL)Mechanism of Action
HepG26.9Induction of apoptosis via caspase activation
HCT11613.6Inhibition of NF-κB pathway

The biological activity of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione can be attributed to its interaction with cellular targets:

  • Apoptosis Induction: The compound may trigger programmed cell death through the activation of caspases and modulation of pro-apoptotic factors such as Bax and p53.
  • Cell Cycle Arrest: Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Q & A

What synthetic methodologies are optimal for preparing [1,2,5]Thiadiazolo[3,4-b]pyrazine derivatives, and how do reaction conditions influence product purity?

Basic Research Question
The synthesis of fused thiadiazolo-pyrazine derivatives often hinges on chlorination and functionalization of precursor heterocycles. For example, chlorination of 5,6-bis(tert-butylthio)[1,2,5]oxadiazolo[3,4-b]pyrazine at controlled temperatures (e.g., 0–5°C) minimizes side reactions and improves yields of disulfenyl dichlorides . Subsequent reactions with primary amines (e.g., 2-aminobenzothiazole) enable cyclization to pentacyclic systems, confirmed via X-ray diffraction . Key steps include:

  • Precursor preparation via nucleophilic substitution (e.g., sodium tert-butylsulfide reacting with dichloro derivatives).
  • Temperature-sensitive chlorination to avoid decomposition.
  • Cyclization with amines under reflux in aprotic solvents (e.g., toluene).

How can structural ambiguities in [1,2,5]Thiadiazolo[3,4-b]pyrazine derivatives be resolved using spectroscopic and crystallographic techniques?

Basic Research Question
Structural confirmation requires a multi-technique approach:

  • X-ray crystallography resolves fused-ring systems and substituent orientations, as demonstrated for pentacyclic [1,2,5]oxadiazolo-thiadiazino-benzothiazole derivatives .
  • 1H NMR and IR spectroscopy identify functional groups (e.g., amino or thione moieties) and monitor reaction progress .
  • Elemental analysis ensures stoichiometric consistency, particularly for sulfur- and nitrogen-rich systems .

What experimental strategies mitigate contradictions in reaction yields during chlorination of thiadiazolo-pyrazine precursors?

Advanced Research Question
Discrepancies in chlorination efficiency arise from competing side reactions (e.g., hydrolysis or over-chlorination). Methodological solutions include:

  • Temperature modulation : Lower temperatures (0–5°C) stabilize reactive intermediates, as shown in tert-butylthio-substituted oxadiazolo-pyrazine chlorination .
  • Solvent selection : Non-polar solvents (e.g., dichloromethane) reduce hydrolysis risks.
  • Real-time monitoring : Use of thin-layer chromatography (TLC) or in situ FTIR to track intermediate formation .

How can molecular docking predict the pharmacological potential of amino-functionalized thiadiazolo-pyrazines?

Advanced Research Question
Amino groups enhance bioactivity by enabling hydrogen bonding with biological targets. For example:

  • Molecular docking with fungal 14-α-demethylase (PDB: 3LD6) revealed that triazolo-thiadiazole derivatives exhibit strong binding affinity, suggesting antifungal potential .
  • Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups at position 6) with enhanced target inhibition .
  • In silico ADMET profiling evaluates pharmacokinetic properties, such as solubility and metabolic stability.

What are the electronic implications of introducing amino groups into the thiadiazolo-pyrazine core?

Advanced Research Question
Amino groups at position 6 alter electronic properties via resonance and inductive effects:

  • Resonance stabilization : The amino group donates electrons to the pyrazine ring, enhancing aromaticity and stability.
  • Redox behavior : Cyclic voltammetry shows shifts in reduction potentials, relevant for optoelectronic applications .
  • Reactivity modulation : Amino groups facilitate regioselective functionalization (e.g., acylation or alkylation) for further derivatization .

What strategies optimize the synthesis of hybrid heterocycles (e.g., triazolo-thiadiazoles) from thiadiazolo-pyrazine precursors?

Advanced Research Question
Hybrid systems combine multiple pharmacophores for enhanced bioactivity:

  • Stepwise cyclization : Reaction of 4-aminothiadiazoles with carboxylic acids in phosphoryl chloride yields triazolo-thiadiazoles .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields .
  • Purification protocols : Use of preparative HPLC ensures high purity (>98%) for biological assays .

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